Cas no 76075-25-7 (5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester)
5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester
- ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
- AS-0147
- AKOS037643183
- 76075-25-7
- MFCD25978772
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- Inchi: 1S/C11H13N3O2/c1-4-16-10(15)9-6-14-8(3)5-7(2)12-11(14)13-9/h5-6H,4H2,1-3H3
- InChI Key: FNPSJGHPQNUUPI-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN2C(N=C(C)C=C2C)=N1)=O
Computed Properties
- Exact Mass: 219.100776666g/mol
- Monoisotopic Mass: 219.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 56.5Ų
5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB497615-1g |
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate; . |
76075-25-7 | 1g |
€492.90 | 2025-02-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815826-1g |
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-25-7 | 98% | 1g |
¥5302.00 | 2024-07-28 | |
| Apollo Scientific | OR111265-1g |
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate |
76075-25-7 | 1g |
£255.00 | 2025-02-19 |
5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester
Introduction to 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester (CAS No. 76075-25-7)
5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 76075-25-7, belongs to the imidazopyrimidine class, which is known for its broad spectrum of pharmacological properties. The presence of both methyl and ester functional groups in its structure contributes to its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The imidazopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently explored for its ability to interact with various biological targets. Specifically, 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester has been studied for its potential applications in the development of drugs targeting cancer, inflammation, and infectious diseases. Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in modulating enzyme activity and receptor binding, making this compound a promising candidate for further investigation.
In the context of modern pharmaceutical research, the synthesis and characterization of 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester have been optimized to enhance yield and purity. The ethyl ester moiety at the 2-position of the pyrimidine ring not only provides a handle for further functionalization but also influences the compound's solubility and metabolic stability. These properties are critical factors when evaluating a compound's suitability for preclinical and clinical studies.
One of the most compelling aspects of 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester is its role as a building block in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting kinases and other enzymes implicated in disease pathways. For instance, derivatives of this compound have shown promise in preclinical models as inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune diseases. The ability to modify the methyl and ester groups allows for fine-tuning of pharmacokinetic properties, including bioavailability and half-life.
The chemical synthesis of 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by esterification steps to introduce the ethyl ester group. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste and improving overall yields. These innovations are essential for scaling up production while maintaining cost-effectiveness.
From a biological perspective, 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester has been investigated for its potential to modulate various biological processes. Studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Additionally, its structural similarity to known bioactive molecules has prompted exploration into its potential as an antimicrobial agent. The imidazopyrimidine core is recognized for its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens.
The pharmacological evaluation of 5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester has been complemented by computational modeling techniques. Molecular docking studies have helped predict binding affinities and interactions with target proteins, providing insights into potential mechanisms of action. These computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to prioritize compounds based on their predicted efficacy and selectivity.
In conclusion,5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester (CAS No. 76075-25-7) represents a significant compound in pharmaceutical research due to its structural versatility and potential biological activities. Its role as a synthetic intermediate and bioactive molecule underscores its importance in ongoing drug development efforts. As research continues to uncover new therapeutic applications for imidazopyrimidine derivatives,5,7-dimethyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester is likely to remain at the forefront of medicinal chemistry investigations.
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